N'-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
CAS No.: 2586233-06-7
Cat. No.: VC11651142
Molecular Formula: C13H11ClIN3O2S
Molecular Weight: 435.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2586233-06-7 |
|---|---|
| Molecular Formula | C13H11ClIN3O2S |
| Molecular Weight | 435.67 g/mol |
| IUPAC Name | N-[(E)-(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C13H11ClIN3O2S/c1-9-2-4-10(5-3-9)21(19,20)18-17-8-11-12(15)6-7-16-13(11)14/h2-8,18H,1H3/b17-8+ |
| Standard InChI Key | PDWIUPZOGJRXBE-CAOOACKPSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CN=C2Cl)I |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CN=C2Cl)I |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CN=C2Cl)I |
Introduction
N'-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a synthetic organic compound with the molecular formula and a molecular weight of 435.66 g/mol. It is categorized as a sulfonohydrazide derivative, featuring a pyridine ring substituted with chlorine and iodine, connected to a methylbenzenesulfonohydrazide group via a methylene bridge. The compound is of interest in medicinal chemistry due to its potential biological activity and applications in drug discovery.
Synthesis
The synthesis of N'-((2-chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide involves:
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Reacting an appropriate hydrazide precursor with a chlorinated and iodinated pyridine aldehyde under controlled conditions.
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Optimization of reaction parameters such as temperature, solvent, and pH to maximize yield and purity.
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Purification through recrystallization or chromatography.
Potential Applications
Medicinal Chemistry:
The compound's structure suggests potential biological activity due to:
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Sulfonamide Moiety: Known for antibacterial properties.
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Pyridine Ring Substituents: Chlorine and iodine substitutions enhance lipophilicity and may improve interaction with biological targets such as enzymes or receptors.
Drug Discovery:
The compound’s unique features make it suitable for:
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Screening as an antimicrobial agent.
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Evaluating anticancer properties through molecular docking studies targeting specific pathways.
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Developing derivatives for enhanced pharmacological profiles.
Biological Activity
Although specific experimental data on this compound are not available, related sulfonamide derivatives have demonstrated:
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Antimicrobial activity against Gram-positive and Gram-negative bacteria.
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Anticancer potential through inhibition of key enzymes or signaling pathways.
Research Directions
Further studies on N'-((2-chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide should focus on:
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In Vitro Assays: Testing for antibacterial, antifungal, and anticancer activities.
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Molecular Docking: Investigating binding affinity with biological targets.
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Toxicological Studies: Assessing safety profiles for potential therapeutic use.
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